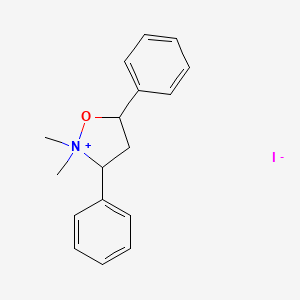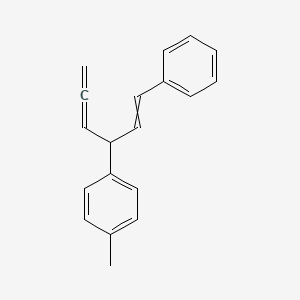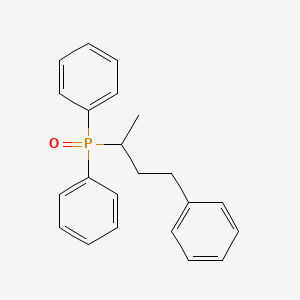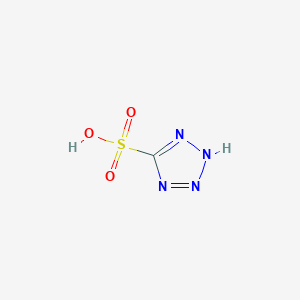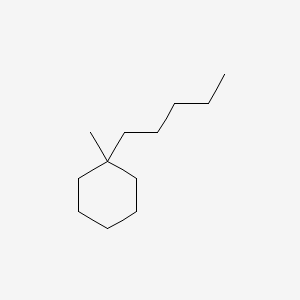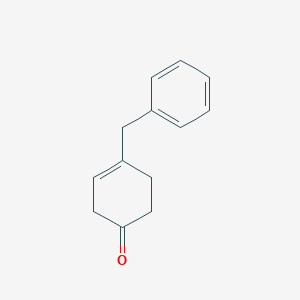![molecular formula C13H17NOSi B14409550 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one CAS No. 83188-12-9](/img/structure/B14409550.png)
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound features a trimethylsilyl group, which is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one typically involves the Fischer indole synthesis. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . The trimethylsilyl group can be introduced using trimethylsilyl chloride or bis(trimethylsilyl)acetamide as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by the introduction of the trimethylsilyl group using appropriate silylating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The indole moiety is known to interact with biological targets, potentially leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(Trimethylsilyl)phenyl]ethanone
- 1-cyclohexyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Uniqueness
1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one is unique due to the presence of both the indole and trimethylsilyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
83188-12-9 |
|---|---|
Fórmula molecular |
C13H17NOSi |
Peso molecular |
231.36 g/mol |
Nombre IUPAC |
1-(4-trimethylsilylindol-1-yl)ethanone |
InChI |
InChI=1S/C13H17NOSi/c1-10(15)14-9-8-11-12(14)6-5-7-13(11)16(2,3)4/h5-9H,1-4H3 |
Clave InChI |
YXDKNWLGQXCZER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C=CC2=C1C=CC=C2[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


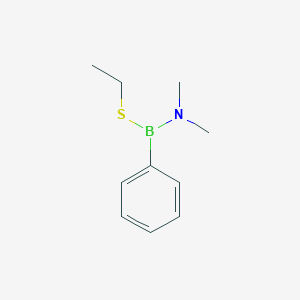
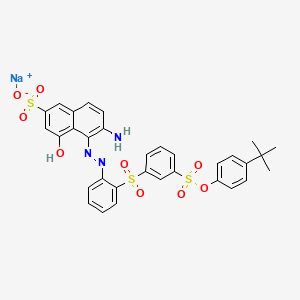
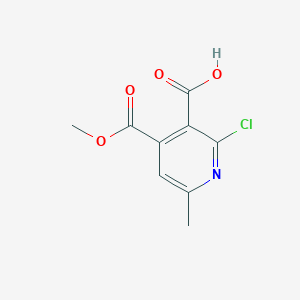
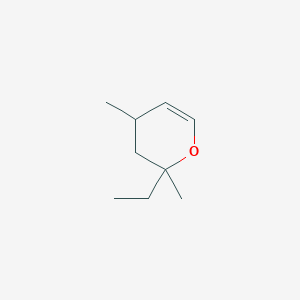

![1-Ethoxy-4-[2-nitro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14409492.png)
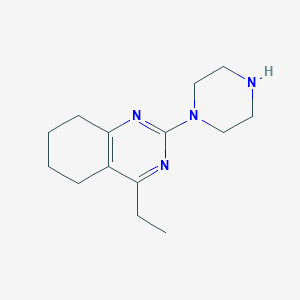
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)
